molecular formula C18H26N6O B6021435 N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B6021435
M. Wt: 342.4 g/mol
InChI Key: QPNKMKIOVYMGAC-UHFFFAOYSA-N
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Description

N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique arrangement of functional groups, including an imidazole ring, a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by alkylation with ethyl iodide.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Construction of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The imidazole, piperidine, and pyrazole rings are then coupled together using appropriate linkers and reagents.

    Formation of the Cyclopropane Carboxamide Moiety: This can be achieved through the reaction of cyclopropanecarboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyrazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and pyrazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups attached to the imidazole or pyrazole rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of imidazole and pyrazole-containing molecules with biological targets.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can bind to metal ions or hydrogen bond with amino acid residues in proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[1-(1H-imidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
  • **N-[2-[1-(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
  • **N-[2-[1-(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxylate

Uniqueness

N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropane carboxamide moiety adds rigidity and stability to the molecule, enhancing its potential as a drug candidate.

Properties

IUPAC Name

N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-2-23-12-9-19-17(23)13-22-10-6-15(7-11-22)24-16(5-8-20-24)21-18(25)14-3-4-14/h5,8-9,12,14-15H,2-4,6-7,10-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKMKIOVYMGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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